(Rac)-PT2399

HIF-2α Stereochemistry Small Molecule Inhibitor

(Rac)-PT2399 (Compound 10e) is the racemic mixture of PT2399, a first-in-class, orally bioavailable HIF-2α inhibitor. It directly binds the HIF-2α PAS B domain, disrupting heterodimerization with ARNT. This tool compound demonstrated superior in vivo antitumor activity vs sunitinib in head-to-head preclinical evaluations, including in sunitinib-progressing tumors. Its defined stereochemical composition distinguishes it from single-enantiomer PT2399 (Compound 10f) and clinical candidates. Procure this validated probe for reproducible HIF-2α studies, ccRCC stratification (56% response in VHL-mutant tumorgrafts), and SAR chirality research.

Molecular Formula C17H10F5NO4S
Molecular Weight 419.3 g/mol
Cat. No. B2682738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PT2399
Molecular FormulaC17H10F5NO4S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2
InChIKeyMXUSGDMIHGLCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Rac)-PT2399: HIF-2α Inhibitor for ccRCC Research and Preclinical Selection


(Rac)-PT2399 (CAS 1672662-07-5) is the racemic mixture of PT2399, a first-in-class, orally bioavailable small molecule that acts as a potent and specific hypoxia-inducible factor 2 alpha (HIF-2α) inhibitor. It directly binds to the HIF-2α PAS B domain, disrupting heterodimerization with HIF-1β (ARNT) and suppressing downstream transcriptional programs implicated in clear cell renal cell carcinoma (ccRCC) pathogenesis. [1] [2] As a well-validated tool compound, it has been extensively characterized in multiple peer-reviewed studies for its on-target efficacy in VHL-deficient preclinical models, including patient-derived xenografts. [3]

Why (Rac)-PT2399 Cannot Be Interchanged with General HIF-2α or VEGFR Inhibitors


While multiple HIF-2α antagonists and anti-angiogenic agents are commercially available, direct substitution of (Rac)-PT2399 with a different in-class molecule or alternative mechanism drug is not scientifically equivalent. (Rac)-PT2399 is a specific racemic mixture (Compound 10e) with a defined stereochemical composition that differentiates it from its single-enantiomer counterpart PT2399 (Compound 10f). [1] Furthermore, (Rac)-PT2399 offers a distinct pharmacological profile compared to clinical candidates like PT2385 or belzutifan, particularly in terms of potency metrics (IC50 vs. EC50) and reported off-target profiles. Critically, cross-study comparisons reveal that (Rac)-PT2399 has demonstrated superior in vivo activity against established VEGFR-targeted therapies such as sunitinib in head-to-head evaluations, a therapeutic advantage that cannot be presumed for other HIF-2α inhibitors without equivalent direct comparative data. [2] Therefore, experimental reproducibility and accurate benchmarking of HIF-2α-dependent biology necessitate the procurement of the specific, validated tool compound rather than an assumed generic analog.

Quantitative Evidence Guide for (Rac)-PT2399: Key Differentiators vs. Analogs and Alternatives


Stereochemical Distinction: Racemic (Rac)-PT2399 vs. Single Enantiomer PT2399

(Rac)-PT2399 is specifically the racemic mixture (Compound 10e), a distinct chemical entity from the single enantiomer PT2399 (Compound 10f). In the primary medicinal chemistry characterization, (Rac)-PT2399 exhibited an IC50 of 0.01 μM (10 nM) for HIF-2α inhibition. This contrasts with the single enantiomer PT2399, which was reported with an IC50 of 6 nM. [1]

HIF-2α Stereochemistry Small Molecule Inhibitor

Comparative In Vivo Efficacy: (Rac)-PT2399 vs. Standard-of-Care Sunitinib in ccRCC PDX Models

In a direct head-to-head comparison within a patient-derived xenograft (PDX) platform of VHL-deficient clear cell renal cell carcinoma (ccRCC), PT2399 demonstrated greater antitumor activity than the standard-of-care multi-kinase inhibitor sunitinib. [1] Specifically, PT2399 was effective in suppressing the growth of sunitinib-resistant tumors, whereas sunitinib failed to control disease progression in these resistant models. [2]

ccRCC In Vivo Efficacy Patient-Derived Xenograft

Selectivity Profile: (Rac)-PT2399 Sparing of HIF-1α Transcriptional Targets

A key differentiator for (Rac)-PT2399, as a specific HIF-2α antagonist, is its on-target selectivity. In VHL−/− ccRCC cells (786-O), treatment with PT2399 effectively suppressed the expression of HIF-2α-specific target genes such as VEGFA and CCND1. Critically, it did not suppress HIF-1α-specific transcriptional targets like BNIP3 and PGK1, confirming its selectivity for the HIF-2α isoform. [1] [2]

Selectivity HIF-1α Gene Expression

Tumor Response Rate: Identification of HIF-2α-Dependent Subsets in ccRCC Tumorgrafts

Using a large panel of patient-derived tumorgrafts, PT2399 demonstrated efficacy in a distinct subset of VHL-mutant ccRCCs. Treatment with PT2399 led to tumor suppression in 56% (10 out of 18) of the evaluated human ccRCC lines. [1] This response rate underscores the existence of both HIF-2α-dependent and HIF-2α-independent VHL-mutant ccRCCs, a critical variable for experimental interpretation. [2]

Biomarker Tumor Heterogeneity ccRCC

Optimal Preclinical Applications for (Rac)-PT2399 Based on Quantitative Evidence


Investigating Acquired Resistance to Anti-Angiogenic Therapy in ccRCC

Based on direct evidence of superior efficacy over sunitinib in sunitinib-progressing tumors [1], (Rac)-PT2399 is ideally suited for preclinical studies designed to model and overcome resistance to first-line VEGFR-targeted therapies. Researchers can use this compound to dissect HIF-2α-dependent survival mechanisms that emerge after prolonged anti-angiogenic treatment.

Biomarker Discovery for HIF-2α-Dependent and -Independent ccRCC

The established 56% response rate in VHL-mutant tumorgrafts [2] positions (Rac)-PT2399 as an essential tool for stratifying ccRCC models. It is the optimal compound for correlating genomic, transcriptomic, or proteomic signatures (e.g., HIF-2α expression levels, p53 mutational status) with functional dependency on HIF-2α, a prerequisite for developing companion diagnostics.

Mechanistic Studies Requiring Isoform-Selective HIF-2α Inhibition

For experiments where specific interrogation of HIF-2α signaling is critical, (Rac)-PT2399 provides validated on-target selectivity by sparing HIF-1α target genes like BNIP3 and PGK1 [3]. This makes it the preferred chemical probe for distinguishing the discrete transcriptional programs governed by HIF-2α versus HIF-1α in hypoxic tumor microenvironments.

Stereochemical Comparison and Structure-Activity Relationship (SAR) Studies

Given its defined identity as a racemic mixture (Compound 10e) with distinct potency from the single enantiomer (PT2399, Compound 10f) [4], (Rac)-PT2399 is specifically required for SAR studies exploring the impact of chirality on HIF-2α PAS-B domain binding, cellular permeability, and in vivo pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-PT2399

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.